3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with nitrogen atoms. This compound is part of the azabicyclooctane family, which is known for its significant potential in drug discovery and other scientific applications. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can then be deprotected using reagents like PhSH (thiophenol) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria . By inhibiting these enzymes, the compound can restore the efficacy of β-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
Avibactam: A diazabicyclooctane derivative used as a β-lactamase inhibitor.
Relebactam: Another diazabicyclooctane derivative with similar applications.
Uniqueness
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[321]octane is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H28N2 |
---|---|
Molecular Weight |
236.40 g/mol |
IUPAC Name |
3-[2-(2-methylpiperidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H28N2/c1-12-4-2-3-8-17(12)9-7-13-10-14-5-6-15(11-13)16-14/h12-16H,2-11H2,1H3 |
InChI Key |
IHCUYAVBNHORRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC2CC3CCC(C2)N3 |
Origin of Product |
United States |
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